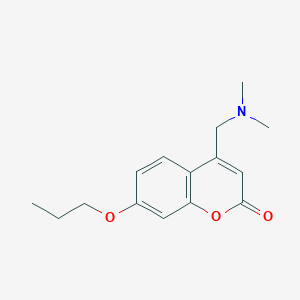

4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one

CAS No.: 351194-17-7

Cat. No.: VC3192589

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 351194-17-7 |

|---|---|

| Molecular Formula | C15H19NO3 |

| Molecular Weight | 261.32 g/mol |

| IUPAC Name | 4-[(dimethylamino)methyl]-7-propoxychromen-2-one |

| Standard InChI | InChI=1S/C15H19NO3/c1-4-7-18-12-5-6-13-11(10-16(2)3)8-15(17)19-14(13)9-12/h5-6,8-9H,4,7,10H2,1-3H3 |

| Standard InChI Key | VGYOKVSLXHCJDZ-UHFFFAOYSA-N |

| SMILES | CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)CN(C)C |

| Canonical SMILES | CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)CN(C)C |

Introduction

Chemical Structure and Properties

Molecular Identification

4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one is precisely identified through various chemical nomenclature systems and identifiers. The compound is registered with CAS number 351194-17-7, allowing for unambiguous identification in chemical databases and literature. The molecular formula is C15H19NO3, indicating the presence of 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms within its structure. This composition places it within the family of oxygen-containing heterocycles with nitrogen-based substituents, specifically in the coumarin class of compounds.

The standard IUPAC name for this compound is 4-[(dimethylamino)methyl]-7-propoxychromen-2-one, which systematically describes its structure according to international chemical nomenclature guidelines. For database searching and computational chemistry applications, the compound can be identified using its InChI (International Chemical Identifier): InChI=1S/C15H19NO3/c1-4-7-18-12-5-6-13-11(10-16(2)3)8-15(17)19-14(13)9-12/h5-6,8-9H,4,7,10H2,1-3H3. The corresponding InChIKey, which serves as a condensed digital representation, is VGYOKVSLXHCJDZ-UHFFFAOYSA-N.

Physical and Chemical Properties

The molecular weight of 4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one is precisely calculated as 261.32 g/mol, a value that places it in the low to medium molecular weight range for drug-like compounds. While specific physical data for this exact compound is limited in the literature, properties can be estimated by comparison with structurally similar coumarin derivatives.

Based on structurally related coumarins, this compound likely exhibits the following physical characteristics:

The 2H-chromen-2-one core typically imparts specific UV absorption characteristics, with most coumarins showing strong absorption in the 300-350 nm range, often making them useful as fluorescent probes or dyes in certain applications. The presence of the dimethylamino group likely enhances these spectroscopic properties, as similar compounds like 7-(Diethylamino)-4-methyl-2H-chromen-2-one are known to function as laser dyes .

Structural Characteristics

The structure of 4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one features several key elements that define its chemical behavior and potential biological activity. The compound is built upon the coumarin scaffold (2H-chromen-2-one), which consists of a benzene ring fused to a α-pyrone ring, creating a bicyclic structure with a lactone group. This core structure imparts relative planarity to the molecule, which can influence its ability to interact with biological targets through π-stacking interactions.

The compound features two key substituents that differentiate it from other coumarin derivatives:

-

A dimethylamino methyl group at position 4, which introduces a basic nitrogen atom that can participate in hydrogen bonding as an acceptor and may influence the compound's acid-base behavior and solubility profile.

-

A propoxy group at position 7, which extends from the benzene portion of the coumarin core, introducing lipophilicity and potentially affecting membrane permeability properties.

These structural features can be represented in its canonical SMILES notation: CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)CN(C)C. This structural arrangement distinguishes it from other coumarin derivatives like 7-(Diethylamino)-4-methyl-2H-chromen-2-one (CAS: 91-44-1) or 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one (CAS: 10549-65-2) , which have different substitution patterns.

Biological Activity and Pharmacological Properties

Known Biological Effects

While specific biological data for 4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one is limited in the available literature, the biological potential of this compound can be extrapolated from the known activities of structurally related coumarin derivatives. Coumarins as a class exhibit diverse biological properties that make them of considerable interest in pharmaceutical research.

Coumarin derivatives similar to the target compound have demonstrated various biological activities, including:

-

Anti-inflammatory properties: Many coumarins modulate inflammatory pathways

-

Antimicrobial activity: Some coumarin derivatives exhibit inhibitory effects against various microorganisms

-

Antioxidant properties: The coumarin scaffold can contribute to free radical scavenging activities

-

Serotonergic activity: Certain substituted coumarins have shown interactions with serotonin receptors

For instance, research on related coumarin derivatives has revealed significant interactions with serotonin receptors. One study found that 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one demonstrated high potency (IC50 = 43 nM) as a serotonin 1A receptor antagonist . This suggests that the presence of specific substituents on the coumarin scaffold, particularly those containing nitrogen functionalities like the dimethylamino group in our target compound, may confer serotonergic activity.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on coumarin derivatives provide valuable insights into how the specific substitution pattern of 4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one might influence its biological activity. Research on coumarin-based serotonin receptor ligands has demonstrated that the position and nature of substituents significantly impact potency and selectivity .

Key SAR observations relevant to the target compound include:

-

The position of substituents on the coumarin scaffold is critical for biological activity. For example, moving a methoxy substituent from the ortho to meta position in related compounds resulted in more than a 140-fold decrease in serotonin receptor antagonist potency .

-

The presence of nitrogen-containing functional groups (like the dimethylamino group in our target compound) often enhances interaction with biological targets, particularly receptors and enzymes that recognize basic nitrogen atoms as binding points.

-

The propoxy substituent at position 7 may contribute to membrane permeability and influence the compound's distribution in biological systems due to its lipophilic nature.

-

The coumarin core itself provides a relatively rigid scaffold that can orient the functional groups in specific three-dimensional arrangements, which is often crucial for receptor binding and biological activity.

These structure-activity considerations suggest that 4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one may possess unique biological properties worthy of investigation, particularly in the context of neuropharmacology and serotonergic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume